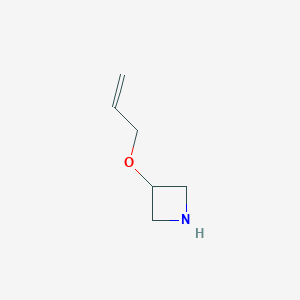

3-(Allyloxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-8-6-4-7-5-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPCOCPXFHKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Allyloxy Azetidine Systems

Ring-Opening Transformations of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under various conditions, providing a driving force for a range of chemical transformations. nih.gov

Lewis Acid-Mediated Ring Opening and Rearrangements to Allylamines

Lewis acids can activate the azetidine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. This activation facilitates ring-opening by a variety of nucleophiles. nih.gov While specific studies on 3-(allyloxy)azetidine are not extensively documented, the general mechanism of Lewis acid-catalyzed ring-opening of azetidines suggests that the reaction would proceed via a highly reactive azetidinium ion intermediate.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. For a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of substituted γ-amino compounds. The presence of the allyloxy group at the 3-position may influence the regioselectivity of this ring-opening process.

A potential rearrangement of this compound systems, mediated by a Lewis acid, could lead to the formation of valuable allylamines. This transformation would likely proceed through a concerted or stepwise mechanism involving the cleavage of the C2-N or C4-N bond and a subsequent migration of the allyl group.

Nucleophilic Ring-Opening Pathways

The azetidine ring can be opened by a variety of nucleophiles, a process that is often facilitated by the formation of a quaternary azetidinium salt. nih.gov The quaternization of the nitrogen atom significantly enhances the ring strain and renders the ring carbons more susceptible to nucleophilic attack. This microreview focuses on the nucleophilic ring-opening of azetidiniums presenting various substitution patterns at C2, C3, and C4. nih.gov In most cases, the nucleophilic ring-opening occurred in a stereoselective and regioselective fashion producing functionalized linear amines. nih.gov

The regioselectivity of the ring-opening of unsymmetrical azetidinium ions is a key consideration. Nucleophilic attack can occur at either of the two carbons adjacent to the nitrogen atom (C2 and C4). The outcome of the reaction is governed by a combination of steric hindrance, electronic effects of the substituents, and the nature of the nucleophile. harvard.edu For a 3-(allyloxy)azetidinium salt, the electronic influence of the allyloxy group would play a role in directing the incoming nucleophile.

A diverse range of nucleophiles, including halides, amines, and organometallic reagents, can be employed for the ring-opening of azetidinium ions. The resulting products are highly functionalized acyclic amines, which are valuable building blocks in organic synthesis.

Thermal Fragmentation and Pyrolysis of 3-Allyloxy-β-Lactams

The thermal decomposition of β-lactams (azetidin-2-ones) provides a pathway to various organic molecules through controlled fragmentation of the four-membered ring. In the case of 3-allyloxy-β-lactams, pyrolysis has been shown to be a synthetically useful transformation.

Studies on the pyrolysis of 1-alkyl-3-allyloxy-β-lactams have demonstrated that these compounds undergo thermal fragmentation to yield 4-pentenal (B109682) derivatives. youtube.com This reaction proceeds through a retro-[2+2] cycloaddition mechanism, a common pathway for the thermal decomposition of β-lactams. scispace.com The reaction involves the cleavage of the C2-C3 and N1-C4 bonds of the β-lactam ring.

The kinetics and mechanism of the gas-phase thermolysis of β-lactams have been investigated, providing insights into the energetic requirements of this process. scispace.com The stability of β-lactams to heat can vary significantly depending on their substitution pattern and physical state (crystalline vs. amorphous). scispace.comnih.govrsc.org

| Substrate | Pyrolysis Product | Reference |

| 1-Alkyl-3-allyloxy-β-lactam | 4-Pentenal derivative | youtube.com |

Ring-Expansion Reactions to Larger Heterocycles

The strain inherent in the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. These transformations are of significant interest as they allow for the construction of five-, six-, and seven-membered rings, which are prevalent in many biologically active molecules.

Several strategies have been developed for the ring expansion of azetidines. One common approach involves the intramolecular rearrangement of a suitably functionalized azetidine derivative. For instance, azetidines bearing a side chain with a leaving group can undergo intramolecular cyclization followed by nucleophilic ring opening to afford larger rings. rsc.orgmdpi.com

While specific examples involving this compound are not prevalent in the literature, it is conceivable that this substrate could be a precursor for the synthesis of larger heterocycles such as benzodiazepines or diazepines through multi-step synthetic sequences. nih.govresearchgate.netnih.govnih.govkaist.ac.kr For example, functionalization of the nitrogen atom and subsequent manipulation of the allyloxy group could set the stage for an intramolecular cyclization and ring expansion cascade.

| Starting Azetidine Derivative | Resulting Heterocycle | Reaction Type |

| 2-(3-Hydroxypropyl)azetidine | Pyrrolidine (B122466) and Azepane | Intramolecular N-alkylation and nucleophilic opening |

| 2,2-Disubstituted azetidine carbamates | 1,3-Oxazinan-2-ones | Acid-promoted ring expansion |

| Methylene aziridines | Methylene azetidines | [3+1] Ring expansion with a rhodium-bound carbene |

Chemical Transformations Involving the Allyloxy Substituent

The allyloxy group at the 3-position of the azetidine ring is a versatile functional handle that can participate in a variety of chemical transformations, most notably olefin metathesis.

Olefin Metathesis and Related Cyclizations on Allyloxy-Containing Scaffolds

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.edudrughunter.comnih.gov Ring-closing metathesis (RCM) is particularly valuable for the construction of cyclic structures. In the context of this compound systems, the allyl group can participate in RCM reactions with another olefinic moiety within the same molecule to form fused or bridged bicyclic structures.

For example, N-alkylation of a this compound with an allyl-containing halide would generate a diallylic substrate suitable for RCM. Treatment of this precursor with a ruthenium-based metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would be expected to yield a novel azetidine-fused heterocycle. The size of the newly formed ring would be dependent on the length of the tether connecting the two olefinic groups. nih.gov The efficiency of such RCM reactions can be influenced by factors such as catalyst choice, reaction conditions, and the substitution pattern of the diene precursor. nih.gov

| Metathesis Reaction Type | Substrate | Product |

| Ring-Closing Metathesis (RCM) | N-Allyl-3-(allyloxy)azetidine derivative | Azetidine-fused heterocycle |

| Cross Metathesis (CM) | This compound and an olefin partner | Substituted alkene |

Selective Cleavage and Derivatization of Allylic Ethers

The allyl ether group in this compound serves as a versatile protecting group for the hydroxyl functionality at the C-3 position of the azetidine ring. The stability of the allyl group under a variety of acidic and basic conditions makes it a valuable tool in multistep organic synthesis. sci-hub.seorganic-chemistry.org However, its selective removal is crucial for unmasking the hydroxyl group, which can then be subjected to further derivatization. The deallylation is most commonly achieved through methods involving transition metal catalysis, particularly with palladium complexes. sci-hub.se

The mechanism of palladium-catalyzed deallylation typically begins with the formation of a π-allyl palladium(II) complex. sci-hub.se This intermediate is then susceptible to nucleophilic attack, which cleaves the carbon-oxygen bond and liberates the free alcohol. The choice of nucleophile or scavenger is critical for the reaction's success and can influence the reaction conditions. A variety of reagents have been employed for this transformation, offering mild and selective conditions that are compatible with the sensitive azetidine ring and other functional groups within the molecule. sci-hub.seorganic-chemistry.org

One common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a hydride source or a soft nucleophile. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in combination with ZnCl₂ and Pd(PPh₃)₄ provides a mild and efficient system for the cleavage of allyl ethers. sci-hub.se Other successful approaches utilize scavengers like N,N'-dimethylbarbituric acid, which readily react with the π-allyl palladium intermediate. These reactions often proceed under neutral conditions and tolerate a wide range of functional groups.

The following table summarizes various reagent systems used for the selective cleavage of allylic ethers, which are applicable to this compound systems.

| Catalyst/Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Pd(PPh₃)₄ / PMHS / ZnCl₂ | Ambient temperature | Mild, efficient, and chemoselective. sci-hub.se |

| Pd(0) / N,N'-Dimethylbarbituric Acid | Neutral conditions, room temperature | High yield, tolerates various functional groups. |

| Pd/C (10%) | Mild, basic conditions | Effective for allyl aryl ethers, may involve a single electron transfer (SET) process. organic-chemistry.org |

| KOtBu then mild acid | Isomerization followed by hydrolysis | A common two-step method; the initial isomerization to an enol ether is base-catalyzed. organic-chemistry.org |

| Ni-H precatalyst / Brønsted acid | Double-bond migration followed by hydrolysis | Tolerates a broad range of functional groups. organic-chemistry.org |

Upon successful cleavage of the allyl ether, the resulting 3-hydroxyazetidine becomes available for a wide array of derivatization reactions. The exposed hydroxyl group can be functionalized to introduce new properties or to serve as a handle for further molecular construction. For example, the nitrogen of the azetidine ring can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, by reacting the 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate. google.com This yields N-Boc-3-hydroxyazetidine, a key intermediate where the hydroxyl group is available for subsequent reactions such as O-alkylation or esterification. google.comscintica.com

Derivatization of the hydroxyl group can be achieved through various standard transformations. gcms.czlibretexts.org For example, O-alkylation can be performed by treating the N-protected 3-hydroxyazetidine with a suitable alkyl halide in the presence of a base. scintica.com This allows for the introduction of diverse substituents at the 3-position, which is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of azetidine-containing compounds. nih.gov

Rearrangement Reactions of Azetidine Derivatives

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a driving force for its unique reactivity, including a variety of rearrangement reactions. rsc.org This strain, while rendering the ring more stable and easier to handle than the corresponding aziridines, can be harnessed under appropriate conditions to induce skeletal reorganizations, leading to the formation of different heterocyclic systems. rsc.org These rearrangements can involve ring expansion, ring opening, or other intramolecular transformations.

One significant class of rearrangements involves the expansion of the four-membered azetidine ring into larger, five- or six-membered heterocycles. For instance, 2,2-disubstituted azetidines have been shown to undergo acid-promoted ring expansion to form 5,6-dihydro-4H-1,3-oxazines. rsc.orgresearchgate.net This transformation proceeds through the cleavage of a carbon-nitrogen bond, driven by the relief of ring strain. Similarly, rearrangements of aziridine (B145994) intermediates, which can be conceptually related to azetidine chemistry, have been observed to yield azetidines, highlighting the intricate relationship between these strained rings. acs.orgresearchgate.net For example, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) leads to the formation of 3-methoxy-3-methylazetidines through a rare aziridine-to-azetidine rearrangement. acs.org

Another documented rearrangement pathway for azetidine derivatives is an acid-mediated intramolecular ring-opening. nih.gov In certain N-substituted azetidines, a pendant nucleophilic group can attack the strained ring, leading to its cleavage. For example, an N-substituted azetidine bearing a pendant amide group can undergo intramolecular ring-opening at acidic pH. nih.gov The mechanism involves the nucleophilic attack of the amide on the azetidine ring, resulting in a rearranged product. nih.gov Such reactivity underscores the importance of considering the stability of the azetidine scaffold under different conditions, particularly in the context of drug design and development.

The table below provides an overview of notable rearrangement reactions involving azetidine derivatives.

| Rearrangement Type | Starting Material Substructure | Product Substructure | Driving Force / Conditions |

|---|---|---|---|

| Ring Expansion | 2,2-Disubstituted Azetidine | 5,6-dihydro-4H-1,3-oxazine | Acid-promoted, relief of ring strain. rsc.orgresearchgate.net |

| Intramolecular Ring-Opening | N-Substituted Azetidine with Pendant Amide | Ring-opened lactam/lactone | Acid-mediated, intramolecular nucleophilic attack. nih.gov |

| Aziridine to Azetidine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amine (via aziridine intermediate) | 3-Methoxy-3-methylazetidine | Sodium borohydride in methanol. acs.org |

| Ring Expansion of Propargylic Aziridines | Propargylic Aziridine | (Z)-Alkylidene Azetidine | Gold-catalyzed 4-exo-dig cyclization. acs.org |

These rearrangement reactions are of significant mechanistic interest and also provide synthetic pathways to novel and complex heterocyclic structures that might be difficult to access through other means. The specific outcome of a reaction on an azetidine-containing molecule is often dependent on the substitution pattern of the ring and the reaction conditions employed.

Computational and Theoretical Chemical Studies Pertaining to 3 Allyloxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic characteristics and thermodynamic stability of a molecule. For 3-(allyloxy)azetidine, such studies would typically involve methods like Density Functional Theory (DFT) to determine its optimized geometry, molecular orbital energies (including the HOMO-LUMO gap), and electron density distribution. These calculations would provide insight into the molecule's intrinsic stability and potential sites for electrophilic or nucleophilic attack. However, specific research detailing these electronic properties for this compound has not been identified.

Elucidation of Reaction Mechanisms and Transition States

Theoretical studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For a substituted azetidine (B1206935) like this compound, this could involve investigating ring-opening reactions, cycloadditions involving the allyl group, or reactions at the nitrogen atom. Such computational analysis helps to predict reaction outcomes and understand mechanistic pathways. At present, there are no published studies that specifically elucidate reaction mechanisms and transition states for this compound.

Analysis of Reactivity and Stability of Strained Azetidine-Derived Radicals

The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, significantly influences its reactivity. Computational studies on radicals derived from this compound would be crucial for understanding their stability, structure, and subsequent reaction pathways, such as radical-mediated ring-opening or cyclization events. These analyses often involve calculating bond dissociation energies and spin density distributions. Research specifically analyzing the reactivity and stability of radicals derived from this compound is not currently available.

Conformational Analysis and Ring Puckering Dynamics in Substituted Azetidines

The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. The nature and position of substituents heavily influence the preferred conformation and the energy barrier to inversion. For this compound, the bulky allyloxy group at the C3 position would be expected to play a significant role in determining the ring's conformational preference. Computational methods, including ab initio and DFT calculations, are used to model these dynamics and determine the relative energies of different puckered states. While the conformational preferences of other substituted azetidines have been studied, a specific conformational analysis for this compound is not found in the literature.

Spectroscopic Characterization Methodologies for 3 Allyloxy Azetidine and Its Synthetic Intermediates

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

For the intermediate 1-N-Boc-3-hydroxyazetidine , the spectrum would be dominated by a strong, broad absorption for the O-H stretch (around 3400 cm⁻¹) and a sharp, very strong absorption for the C=O stretch of the Boc group's carbamate (B1207046) (around 1690 cm⁻¹).

For 3-(Allyloxy)azetidine , the disappearance of the O-H and C=O bands and the appearance of new bands confirm the reaction's success. Key absorptions include:

A moderate, sharp N-H stretching band for the secondary amine (around 3300-3350 cm⁻¹).

C-H stretching bands for both sp³ (alkane) and sp² (alkene) hybridized carbons just below and above 3000 cm⁻¹, respectively.

A C=C stretching absorption for the allyl group (around 1645 cm⁻¹).

A strong C-O-C stretching band for the ether linkage (around 1100 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3350 | Moderate |

| Alkene C-H | =C-H stretch | 3010 - 3095 | Moderate |

| Alkane C-H | C-H stretch | 2850 - 2960 | Moderate-Strong |

| Alkene C=C | C=C stretch | 1640 - 1650 | Moderate, sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

The molecular formula of This compound is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high precision.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 113. The fragmentation pattern would likely show characteristic losses:

Loss of the allyl group : Cleavage of the C-O bond would result in a fragment from the loss of C₃H₅• (41 mass units), leading to a significant peak at m/z = 72.

Alpha-cleavage : A common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical or related fragments, resulting in characteristic peaks that help confirm the cyclic amine structure. openstax.org

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a valuable tool for determining the molecular weight and fragmentation patterns of organic molecules, which aids in their structural identification. In the context of this compound and its synthetic precursors, EIMS provides characteristic fragmentation patterns that are predictable based on the functional groups present.

For a synthetic intermediate such as tert-butyl 3-hydroxyazetidine-1-carboxylate, a common precursor, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the tert-butyl group (a stable carbocation), leading to a prominent peak at [M-57]+. Further fragmentation could involve the loss of carbon dioxide from the Boc protecting group.

When analyzing this compound itself, the molecular ion peak would be observed at m/z 113, corresponding to its molecular weight. The fragmentation of ethers in EIMS often proceeds via cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). For this compound, this would involve the fragmentation of the azetidine (B1206935) ring or the allyloxy side chain. Common fragmentation patterns for ethers also include the loss of the alkoxy group.

A key fragmentation pathway for allylic ethers can involve a McLafferty-type rearrangement, which would lead to characteristic neutral losses and fragment ions. The presence of the nitrogen atom in the azetidine ring will also influence the fragmentation, often directing cleavage to form stable nitrogen-containing ions.

Table 1: Predicted EIMS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 113 | Molecular Ion [M]+ |

| 98 | Loss of CH3 |

| 84 | Loss of C2H5 |

| 72 | Loss of C3H5 (allyl group) |

| 57 | Azetidin-3-yloxy cation |

| 41 | Allyl cation [C3H5]+ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This is particularly crucial for confirming the identity of newly synthesized compounds like this compound and its intermediates.

For a synthetic intermediate such as tert-butyl this compound-1-carboxylate, HRMS would be used to confirm its molecular formula of C11H19NO3. The high-resolution mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.

In the case of the final compound, this compound, HRMS would confirm its molecular formula as C6H11NO. An exact mass measurement provides a high degree of confidence in the compound's identity, which is a standard requirement for the characterization of novel compounds in chemical research. The high accuracy of HRMS is also invaluable in distinguishing between isomers and identifying unknown impurities.

Table 2: Theoretical Exact Masses for this compound and a Key Synthetic Intermediate

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |

| This compound | C6H11NO | 113.0841 |

| tert-Butyl this compound-1-carboxylate | C11H19NO3 | 213.1365 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For novel compounds such as this compound or its synthetic intermediates, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable structural information. The resulting crystal structure would confirm the connectivity of the atoms and the conformation of the azetidine ring. The puckering of the four-membered azetidine ring is a key structural feature that can be precisely determined by X-ray crystallography.

While obtaining suitable crystals can be challenging, the data from a successful crystallographic analysis is considered the gold standard for structural proof. For synthetic intermediates, such as N-protected azetidine derivatives, X-ray crystallography can confirm the stereochemistry of substituents, which is crucial for the synthesis of enantiomerically pure final products.

To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, the crystallographic analysis of related azetidine derivatives provides a strong basis for understanding the expected structural features. These studies consistently show the non-planar nature of the azetidine ring and provide detailed information on how substituents influence the ring conformation.

Academic and Research Applications of the 3 Allyloxy Azetidine Scaffold

Role as Versatile Synthons in the Construction of Complex Molecular Architectures

The 3-(allyloxy)azetidine scaffold serves as a valuable synthon for the synthesis of complex molecular architectures, primarily due to the distinct reactivity of its two key functional components: the azetidine (B1206935) ring and the allyloxy group. The inherent ring strain of the four-membered azetidine ring makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to introduce diverse functionalities and build larger molecular frameworks. This ring-strain-release strategy is a powerful tool in organic synthesis.

The azetidine moiety is increasingly recognized for its favorable properties in medicinal chemistry, including improved solubility and metabolic stability. Consequently, methods for the diversity-oriented synthesis of azetidine-based structures are of significant interest. The functionalization at the 3-position, as seen in this compound, allows for the introduction of various substituents, further expanding its utility as a versatile building block. For instance, multicomponent reactions involving the strain-release-driven ring-opening of azabicyclo[1.1.0]butane have been developed for the modular synthesis of substituted azetidines, highlighting the synthetic potential of strained nitrogen heterocycles.

Furthermore, the allyl group in this compound offers a rich platform for a variety of chemical transformations. These include, but are not limited to, oxidation, reduction, isomerization, and addition reactions across the double bond. The allylic position also provides a handle for functionalization. This versatility allows for the late-stage modification of molecules containing the this compound scaffold, enabling the synthesis of a diverse library of compounds from a common intermediate. The synthesis of skeletally diverse alkaloid-like molecules has been achieved by employing metathesis reactions on substrates assembled from unsaturated building blocks, a strategy that could be applied to derivatives of this compound.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Reaction Type | Potential Outcome |

| Azetidine Ring | Nucleophilic Ring-Opening | Introduction of various nucleophiles, leading to linear amino alcohol derivatives. |

| Allyl Group | Olefin Metathesis | Formation of new carbon-carbon bonds, enabling chain extension or cyclization. |

| Allyl Group | Epoxidation/Dihydroxylation | Introduction of oxygenated functionalities. |

| Allyl Group | Heck Coupling | Arylation or vinylation at the double bond. |

| Allyl Group | Allylic Substitution | Functionalization at the carbon adjacent to the double bond. |

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The unique structural and electronic properties of this compound can contribute to the development of novel synthetic methodologies. The presence of both a strained ring and a reactive alkene allows for the exploration of tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. For example, a reaction could be initiated at the allyl group, which then triggers a subsequent ring-opening of the azetidine, or vice versa.

The development of methods for the synthesis of 3-functionalized azetidines is an active area of research. These methods often involve the cyclization of 1,3-difunctionalized compounds or the ring enlargement of aziridines. The availability of this compound as a starting material can facilitate the synthesis of other 3-substituted azetidines through modification of the allyl group. For instance, cleavage of the allyl ether can provide access to 3-hydroxyazetidine, a key intermediate for a wide range of other functionalized azetidines. Mild deprotection strategies for allyl ethers under basic conditions in the presence of a palladium catalyst are well-established and could be applied here.

Moreover, the azetidine ring can act as a rigid scaffold to control the stereochemistry of reactions occurring at the allyloxy side chain. The conformational constraints imposed by the four-membered ring can influence the facial selectivity of reagents approaching the double bond, potentially leading to the development of new stereoselective synthetic methods. The synthesis of complex tetracyclic fused scaffolds has been achieved with high diastereoselectivity through cycloaddition reactions, demonstrating the utility of rigid heterocyclic frameworks in controlling stereochemical outcomes.

Potential as Precursors for Advanced Functional Materials and Polymeric Systems

The bifunctional nature of this compound makes it a promising precursor for the synthesis of advanced functional materials and polymeric systems. The azetidine ring can undergo ring-opening polymerization (ROP) to form linear or branched polyamines, while the pendant allyl groups can be utilized for subsequent cross-linking or functionalization of the polymer.

The polymerization of azetidines is driven by the relief of ring strain and can be initiated by cationic or anionic methods. This leads to the formation of poly(propylenimine) (PPI) and its derivatives, which have applications as coatings, adhesives, and in CO2 capture. The presence of the allyloxy group on each repeating unit of the polymer derived from this compound would result in a functional polymer with regularly spaced reactive sites.

These pendant allyl groups can undergo a variety of post-polymerization modifications. For instance, they can be cross-linked through free-radical polymerization or thiol-ene click chemistry, leading to the formation of robust polymer networks or hydrogels. This cross-linking can be used to tune the mechanical properties, thermal stability, and swelling behavior of the resulting material. The use of pendant allyl groups for crosslinking has been demonstrated in other polymer systems to create shape memory polymers and deconstructable rubbers. This suggests that polymers derived from this compound could be tailored for applications in biomedical devices, smart materials, and controlled-release systems.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Architecture | Functionalization/Cross-linking Method | Potential Application |

| Linear Polymer with Pendant Allyl Groups | Thiol-ene Click Chemistry | Drug delivery systems, functional coatings |

| Cross-linked Network | Free-Radical Polymerization of Allyl Groups | Hydrogels for tissue engineering, smart materials |

| Branched Polymer | Cationic Ring-Opening Polymerization | CO2 capture materials, chelation agents |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Allyloxy)azetidine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can be functionalized via allyl ether formation using allyl halides or allyl alcohols under basic conditions. A reported method involves reacting azetidine derivatives with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) at 50–80°C for 6–12 hours . Optimization may include varying reaction temperature, solvent polarity, and stoichiometry. Monitoring reaction progress via TLC or HPLC is critical to determine endpoint efficiency. Post-synthesis, purification via column chromatography (using silica gel or reverse-phase media) or recrystallization ensures ≥95% purity, as indicated in reagent specifications .

Q. What analytical techniques are recommended for structural characterization of this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the allyloxy substitution pattern and azetidine ring integrity. For example, the allyloxy group exhibits characteristic triplet signals for the terminal CH₂ group (δ ~4.5–5.5 ppm) in ¹H NMR. Mass spectrometry (ESI-TOF or HRMS) provides molecular ion confirmation and fragmentation patterns to validate the molecular formula . Additionally, IR spectroscopy can identify ether (C-O-C) stretching vibrations (~1100 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Stability data indicate that this compound derivatives are hygroscopic and sensitive to prolonged exposure to light or heat. Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid incompatible materials such as strong acids/oxidizers, which may induce ring-opening reactions or oxidation of the allyl group. Regular stability testing via HPLC or NMR is advised for long-term studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of this compound analogs?

Discrepancies in binding data (e.g., dopamine transporter affinity) may arise from structural variations (e.g., substituent positioning) or experimental conditions (e.g., radioligand choice, tissue preparation). To address this:

- Conduct comparative assays using standardized protocols (e.g., consistent buffer pH, temperature, and ligand concentrations).

- Validate results with orthogonal techniques like functional uptake assays or computational docking studies.

- Analyze stereochemical purity, as enantiomers may exhibit divergent binding profiles .

Q. What strategies are effective for improving the metabolic stability of this compound derivatives in pharmacokinetic studies?

Metabolic instability often stems from oxidation of the allyl group or azetidine ring cleavage. Mitigation approaches include:

- Introducing electron-withdrawing groups (e.g., fluorine) to slow oxidative metabolism.

- Replacing the allyloxy moiety with bioisosteres like cyclopropylmethoxy or propargyloxy groups.

- Employing prodrug strategies (e.g., esterification) to enhance plasma stability.

- In vitro microsomal assays (e.g., liver microsomes) can identify metabolic hotspots for targeted modification .

Q. How can computational modeling guide the design of this compound-based inhibitors with enhanced selectivity?

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives?

- MTT/XTT assays : Measure mitochondrial activity in cell lines (e.g., HEK293, HepG2) after 24–72 hours of exposure.

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Reactive oxygen species (ROS) assays : Detect oxidative stress using fluorescent probes like DCFH-DA.

- Always include positive controls (e.g., cisplatin) and validate results across multiple cell types .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Document reaction parameters rigorously (e.g., solvent lot, humidity, stirring rate).

- Use statistical tools (e.g., Design of Experiments, DOE) to identify critical variables (e.g., catalyst loading, reaction time).

- Implement quality control checkpoints (e.g., intermediate purity checks via HPLC) to isolate variability sources .

Data Interpretation and Validation

Q. How to validate the biological activity of this compound derivatives when conflicting results are reported in literature?

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental data in SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.